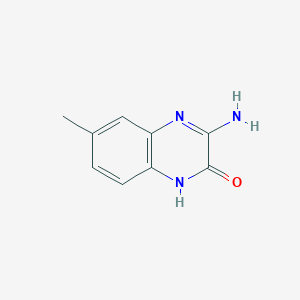

3-Amino-6-methylquinoxalin-2(1H)-one

概要

説明

3-Amino-6-methylquinoxalin-2(1H)-one: is a heterocyclic compound with a quinoxaline core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and methyl groups on the quinoxaline ring imparts unique chemical properties to this molecule.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-methylquinoxalin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 2,3-dichloroquinoxaline and methylamine.

Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions.

Procedure: 2,3-Dichloroquinoxaline is reacted with an excess of methylamine in the presence of a base such as sodium hydroxide. The reaction mixture is heated under reflux for several hours.

Isolation: The product is isolated by filtration and purified by recrystallization from a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the process.

化学反応の分析

C–H Functionalization Reactions

The amino and methyl groups facilitate radical-mediated C–H functionalization under metal-free conditions :

Vinylation with Alkenes

-

Conditions : (NH₄)₂S₂O₈ (oxidizer), H₂O, 80°C.

-

Mechanism :

Scope :

| Alkene | Product | Yield (%) |

|---|---|---|

| Styrene | 3-Styryl-6-methylquinoxalin-2-one | 68% |

| β-Methylstyrene | No reaction | – |

Electrochemical Redox Behavior

The redox potential of 3-amino-6-methylquinoxalin-2(1H)-one was calculated using DFT (B3LYP/6-311G) :

| Compound | E⁰ (V vs. SHE) | ΔG⁰ (eV) |

|---|---|---|

| Quinoxalin-2(1H)-one | 0.123 | -0.246 |

| 3-Methylquinoxalin-2(1H)-one | 0.015 | -0.030 |

| This compound | -0.254 | 0.508 |

The amino group lowers redox potential, enhancing electron-donating capacity .

Derivatization via Condensation Reactions

The amino group undergoes condensation with aldehydes to form Schiff bases:

-

Conditions : Ethanol, reflux, 12 hr.

-

Example :

Biological Relevance :

Derivatives show COX-2 inhibition (IC₅₀ = 96.19 µg/mL) and antimicrobial activity .

Mechanistic Insights from Radical Trapping

Radical inhibitors (TEMPO, BHT) suppress vinylation, confirming a radical pathway . Deuterated styrene experiments show no kinetic isotope effect, excluding H-transfer steps .

Comparative Reactivity of Derivatives

| Reaction Type | 3-Amino-6-Me | 3-Amino-7-Me | 3-Me-Quinoxaline |

|---|---|---|---|

| C–H Vinylation | Moderate | High | Low |

| Redox Potential (E⁰) | -0.254 V | -0.240 V | 0.015 V |

| Schiff Base Formation | High yield | Moderate | N/A |

Challenges and Limitations

-

Steric hindrance : β-Methylstyrene fails to react due to steric bulk .

-

Isomer separation : Regioisomeric mixtures require chromatographic resolution .

This compound’s versatility in medicinal and synthetic chemistry stems from its tunable electronic properties and diverse reactivity .

科学的研究の応用

Medicinal Chemistry

3-Amino-6-methylquinoxalin-2(1H)-one serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives have shown promising biological activities, particularly in the development of antimicrobial and anticancer compounds.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of pathogenic bacteria, making them potential candidates for new antibiotic therapies.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound and its derivatives. A notable study synthesized a series of quinoxaline derivatives and tested them against various cancer cell lines, revealing that some compounds exhibited potent cytotoxic effects, particularly against human colon carcinoma cells (HCT116) with IC50 values as low as 7.8 µM .

Organic Synthesis

In organic synthesis, this compound acts as an important intermediate for creating more complex heterocyclic compounds. Its ability to participate in various chemical reactions allows for versatile synthetic pathways.

Synthetic Routes

The compound can be synthesized through several methods, typically involving the reaction of 2,3-dichloroquinoxaline with methylamine under reflux conditions. This process can be optimized using different solvents such as ethanol or methanol to enhance yield and purity.

Material Science

The unique properties of this compound also make it suitable for applications in material science, particularly in the development of organic semiconductors.

Semiconductor Applications

Research has suggested that this compound can be utilized in creating organic semiconductor materials due to its favorable electronic properties. Its structure facilitates charge transport, making it a candidate for use in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Table 1: Biological Activities of Derivatives

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl group at position 6 and amino group at position 3 | Antimicrobial, Anticancer |

| 3-Aminoquinoxaline | Lacks methyl group | Moderate antibacterial activity |

| Quinoxaline | Parent structure | General antibacterial properties |

Table 2: Synthesis Methods Overview

| Methodology | Description | Yield (%) |

|---|---|---|

| Reflux with Methylamine | Reaction with 2,3-dichloroquinoxaline | Up to 85% |

| Continuous Flow Synthesis | Automated systems for scalability | Enhanced reproducibility |

作用機序

The mechanism of action of 3-Amino-6-methylquinoxalin-2(1H)-one depends on its specific application:

Medicinal Chemistry: It may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

Organic Synthesis: It acts as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds.

類似化合物との比較

Similar Compounds

3-Aminoquinoxalin-2(1H)-one: Lacks the methyl group at the 6-position.

6-Methylquinoxalin-2(1H)-one: Lacks the amino group at the 3-position.

Quinoxalin-2(1H)-one: Lacks both the amino and methyl groups.

生物活性

3-Amino-6-methylquinoxalin-2(1H)-one is a heterocyclic organic compound belonging to the quinoxaline family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 164.17 g/mol. Its structure features a bicyclic system that includes a fused benzene and pyrazine ring, contributing to its unique chemical reactivity and biological activities.

Pharmacological Activities

Research indicates that derivatives of quinoxalin-2(1H)-ones, including this compound, exhibit various biological activities:

- Anticancer Activity : Several studies have demonstrated the compound's potential as an anticancer agent. For instance, derivatives have been synthesized and evaluated for their growth inhibitory effects against liver carcinoma cell lines (e.g., HepG2) using assays like sulforhodamine B . The structure-activity relationship (SAR) analyses suggest that specific substitutions enhance cytotoxicity against cancer cells .

- VEGFR-2 Inhibition : Recent investigations have identified this compound derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis. These compounds were evaluated for their cytotoxic effects and VEGFR-2 inhibitory activities, revealing promising candidates for further development .

Synthesis of Derivatives

The synthesis of this compound involves various chemical reactions. Notably, the Claisen-Schmidt condensation reaction has been utilized to create derivatives that exhibit enhanced biological activity. The synthetic pathways often involve multiple steps, including the reaction of substituted phenyl compounds with quinoxaline precursors .

Case Study 1: Anticancer Evaluation

A study synthesized several quinoxaline derivatives and assessed their anticancer properties against HCT116 (colon carcinoma) and HepG2 (liver carcinoma) cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with IC50 values ranging from 7.8 µM to higher concentrations depending on the specific structure of the derivative .

Case Study 2: VEGFR-2 Inhibition

In another investigation, new series of 3-methylquinoxalin-2(1H)-one derivatives were designed as VEGFR-2 inhibitors. The most promising compound showed substantial apoptotic effects on cancer cell lines, with detailed analyses revealing its impact on apoptotic markers such as caspase-3 and BAX .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Aminoquinoxaline | Amino group at position 7 | Exhibits strong antibacterial activity |

| 3-Methylquinoxaline | Methyl group at position 3 | Known for its electrochemical properties |

| Quinoxaline | Base structure without substitutions | Serves as a parent compound for many derivatives |

| 6-Methylquinoxaline | Methyl group at position 6 | Shows some antimicrobial activity |

The unique substitution pattern of this compound enhances its reactivity and biological activity compared to these similar compounds.

特性

IUPAC Name |

3-amino-6-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYBPANFUOJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509513 | |

| Record name | 3-Amino-6-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83566-26-1 | |

| Record name | 3-Amino-6-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。